JNJ-38877618
Overview
Description
JNJ-38877618, also known as OMO-1, is a potent, highly selective, orally bioavailable inhibitor of the mesenchymal epithelial transition factor (c-Met) kinase. This compound was initially developed by Johnson & Johnson and is currently in Phase 2 of clinical trials. It is primarily investigated for its therapeutic potential in treating various types of neoplasms, particularly those driven by the mesenchymal epithelial transition factor pathway .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit receptor tyrosine kinase c-met . This protein plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s known that inhibitors of c-met function by binding to the kinase domain of the protein, preventing its activation and subsequent downstream signaling .
Biochemical Pathways
Inhibition of c-Met would therefore disrupt these pathways .
Pharmacokinetics
Similar compounds have been reported to have increased alk5 inhibitory activity, kinase selectivity, and oral bioavailability .
Result of Action
Inhibition of c-met can lead to decreased cell proliferation, survival, and migration, potentially making this compound useful in the treatment of cancers characterized by overactive c-met signaling .
Biochemical Analysis
Biochemical Properties
6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as carbonic anhydrase and cholinesterase, exhibiting inhibitory effects . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications.
Cellular Effects
The effects of 6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation depending on the enzyme involved . This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline in laboratory settings have been studied extensively. The compound exhibits stability under specific storage conditions, such as inert atmosphere and low temperatures . Over time, it may undergo degradation, which can affect its efficacy and potency. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
In animal models, the effects of 6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These interactions can affect the levels of metabolites and the overall metabolic flux within the cell. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, making it an important factor in drug development.
Subcellular Localization
6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JNJ-38877618 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory activity. The key steps include:
- Formation of the quinoline core.
- Introduction of the difluoromethyl group.
- Coupling with the pyridinyl-triazolo-pyridazine moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
- Use of high-yield reactions.
- Optimization of reaction conditions to minimize by-products.
- Implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: JNJ-38877618 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different substituents, which may enhance or reduce its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
JNJ-38877618 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mesenchymal epithelial transition factor pathway and its role in cancer.
Biology: Investigated for its effects on cell proliferation, migration, and
Properties
IUPAC Name |
6-[difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N6/c21-20(22,15-3-4-16-14(12-15)2-1-9-24-16)19-26-25-18-6-5-17(27-28(18)19)13-7-10-23-11-8-13/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAWAWHSMVKCON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(C3=NN=C4N3N=C(C=C4)C5=CC=NC=C5)(F)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943540-74-7 | |
Record name | JNJ-38877618 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943540747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-38877618 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16883 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | JNJ-38877618 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0B2IZB5H5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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